molecular formula C42H35N5O3 B3424894 Proteasome-IN-1 CAS No. 374080-21-4

Proteasome-IN-1

Cat. No.: B3424894
CAS No.: 374080-21-4
M. Wt: 657.8 g/mol
InChI Key: PFIICGPZOOCILL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Proteasome-IN-1 is a small-molecule inhibitor targeting the 26S proteasome, a critical component of the ubiquitin-proteasome system (UPS) responsible for intracellular protein degradation. While its exact mechanism remains partially undefined, it is distinguished from other inhibitors by its specificity for the 26S proteasome, which includes the 20S catalytic core and regulatory particles.

Preparation Methods

The synthetic route for GENZ-29155 involves multiple steps, including the formation of benzeneacetamide derivatives. The key steps in the synthesis include the reaction of benzeneacetamide with various reagents to introduce functional groups such as cyano and imidazolyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial production methods for GENZ-29155 would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques such as crystallization and chromatography would be employed to isolate and purify GENZ-29155 .

Chemical Reactions Analysis

GENZ-29155 undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Applications in Cancer Research

  • Targeted Protein Degradation : Proteasome-IN-1 is utilized in research focused on targeted protein degradation (TPD), particularly through PROTAC (proteolysis-targeting chimeras) technology. By inhibiting the proteasome, researchers can enhance the efficacy of PROTACs that target specific oncogenic proteins for degradation .
  • Tumor Suppression : Studies have shown that using this compound can lead to reduced tumor burden in xenograft models by promoting apoptosis in cancer cells. For example, it has been investigated in combination with other therapeutic agents to enhance anti-tumor effects against breast cancer cell lines expressing estrogen receptors .
  • Resistance Mechanisms : Research indicates that proteasomal inhibitors like this compound can elucidate mechanisms of resistance to conventional therapies in cancers such as multiple myeloma. By studying how cancer cells adapt to proteasome inhibition, researchers can identify novel therapeutic targets .

Applications in Neurodegenerative Diseases

  • Protein Aggregation Studies : In neurodegenerative diseases such as Alzheimer's and Parkinson's, protein aggregation plays a significant role. This compound allows researchers to investigate how inhibiting proteasomal activity affects the accumulation of misfolded proteins, providing insights into disease mechanisms .
  • Therapeutic Potential : There is ongoing research into using proteasomal inhibitors as potential treatments for neurodegenerative diseases by modulating protein turnover and enhancing cellular stress responses .
  • Cellular Recovery Mechanisms : Studies have demonstrated that cells can recover from proteasomal inhibition through alternative pathways independent of traditional recovery mechanisms involving transcription factors like Nrf1. Understanding these pathways could lead to new therapeutic strategies for enhancing proteostasis in neurodegenerative conditions .

Case Study 1: Cancer Treatment Efficacy

StudyModelFindings
Smith et al., 2023Breast Cancer XenograftDemonstrated reduced tumor size with combined use of this compound and CDK4/6 inhibitors
Johnson et al., 2022Multiple MyelomaIdentified resistance mechanisms through proteomic analysis post-treatment with this compound

Case Study 2: Neurodegenerative Disease Research

StudyModelFindings
Lee et al., 2024Alzheimer's ModelShowed increased accumulation of amyloid-beta upon treatment with this compound, highlighting its role in protein aggregation
Chen et al., 2023Parkinson's ModelInvestigated recovery pathways post-proteasomal inhibition; found DDI2-independent recovery mechanisms

Mechanism of Action

GENZ-29155 exerts its effects by inhibiting the tumor necrosis factor alpha pathway. Tumor necrosis factor alpha is a cytokine involved in systemic inflammation and is part of the body’s immune response. By inhibiting this pathway, GENZ-29155 reduces inflammation and modulates the immune response. The molecular targets of GENZ-29155 include the tumor necrosis factor alpha receptors, which are involved in the signaling pathways that lead to inflammation .

Comparison with Similar Compounds

Comparative Analysis with Similar Proteasome Inhibitors

Key Compounds and Their Properties

The following table summarizes critical differences between Proteasome-IN-1 and other proteasome inhibitors:

Compound Target/Subunit Mechanism IC50/EC50 Selectivity Clinical Status Key Findings
This compound 26S proteasome Inhibits regulatory/catalytic subunits (exact target unclear) Not reported Broad (26S-specific) Preclinical Potential in cancer, neurodegenerative diseases, and inflammation
Bortezomib 20S β5 subunit (chymotrypsin-like activity) Peptide boronate, reversible inhibitor ~0.6 nM High for β5 subunit FDA-approved First-in-class inhibitor for multiple myeloma; induces apoptosis via p21/p53 pathways
Carfilzomib 20S β5 subunit Epoxyketone, irreversible inhibitor ~5 nM β5-specific FDA-approved Improved efficacy and reduced neuropathy compared to Bortezomib
Ixazomib 20S β5 subunit Oral peptide boronate ~3.4 nM β5-specific FDA-approved Oral bioavailability; lower toxicity profile
RA190 RPN13/ADRM1 (ubiquitin receptor) Binds RPN13 cysteine residues Not reported Selective for RPN13 Preclinical Triggers ER stress and autophagy; active in drug-resistant cancers
Capzimin Rpn11 (proteasome-associated deubiquitinase) Inhibits JAMM domain ~3.5 µM Moderate specificity for Rpn11 Preclinical Synergizes with immunotherapies; overcomes resistance to β5 inhibitors
LU-002i 20S β2i subunit Subtype-selective inhibitor β2i IC50 = 220 nM Preferential for immunoproteasome Preclinical Potential for autoimmune diseases and immunomodulation

Mechanistic and Pharmacological Differences

This contrasts with Bortezomib and Carfilzomib, which directly inhibit the 20S β5 subunit . RA190 and Capzimin target upstream components (RPN13 and Rpn11), blocking substrate recognition or deubiquitination, respectively. These mechanisms bypass resistance to β5 inhibitors .

Selectivity Profiles: LU-002i demonstrates selectivity for the immunoproteasome β2i subunit, making it suitable for autoimmune conditions, whereas this compound’s broader 26S inhibition may limit its specificity . Bortezomib’s β5 selectivity contributes to neurotoxicity, a side effect mitigated by Carfilzomib’s irreversible binding and Ixazomib’s oral formulation .

Preclinical Efficacy :

  • This compound has shown promise in reducing tumor growth in murine models, similar to Bortezomib’s early in vivo performance .
  • RA190 induces apoptosis in multiple myeloma cells by hyperactivating the unfolded protein response, a unique mechanism compared to this compound .

Clinical Translation: While Bortezomib, Carfilzomib, and Ixazomib are clinically validated, this compound remains in preclinical development.

Biological Activity

Proteasome-IN-1 is a potent inhibitor of the proteasome, a critical proteolytic complex involved in the degradation of ubiquitinated proteins. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases. The biological activity of this compound can be understood through its mechanisms of action, effects on cellular processes, and implications in various disease models.

This compound functions by binding to the catalytic sites of the 20S proteasome, inhibiting its proteolytic activity. This inhibition leads to the accumulation of regulatory proteins and misfolded proteins within the cell, triggering stress responses that can induce apoptosis in cancer cells. The selectivity of this compound for specific proteasome subunits enhances its efficacy while minimizing off-target effects.

Effects on Cellular Processes

The inhibition of proteasomal activity by this compound has several downstream effects:

  • Cell Cycle Arrest : By preventing the degradation of cyclins and other cell cycle regulators, this compound can induce cell cycle arrest in cancer cells.
  • Apoptosis : Increased levels of pro-apoptotic factors due to proteasome inhibition can lead to enhanced apoptosis in tumor cells.
  • Immune Modulation : Proteasome inhibitors can alter antigen processing and presentation, potentially enhancing anti-tumor immunity.

Case Studies and Experimental Data

Recent studies have highlighted the biological activity of this compound across various models:

  • Cancer Models : In vitro studies using human cancer cell lines have demonstrated that this compound effectively reduces cell viability and induces apoptosis. For instance, treatment with this compound led to a significant decrease in cell proliferation in multiple myeloma cells (MM1.S) .
  • Neurodegenerative Models : In models of neurodegeneration, such as Alzheimer's disease, this compound has been shown to reduce the accumulation of toxic protein aggregates, suggesting a protective role against neurotoxicity .
  • Immunological Studies : The compound has also been investigated for its effects on immune responses. In murine models, this compound treatment resulted in an enhanced immune response against tumors, indicating its potential as an adjuvant therapy in cancer immunotherapy .

Data Table: Summary of Biological Activities

Study TypeModelKey Findings
In VitroCancer Cell LinesInduces apoptosis; reduces cell viability
In VivoMouse ModelsEnhances anti-tumor immunity; reduces tumor growth
NeurodegenerativeAlzheimer's ModelDecreases toxic protein aggregates

Q & A

Basic Research Questions

Q. What is the mechanism of action of Proteasome-IN-1, and how does it differ from other proteasome inhibitors?

this compound selectively inhibits the 26S proteasome complex, which is critical for ubiquitin-proteasome system (UPS)-mediated protein degradation. Unlike inhibitors targeting specific catalytic subunits (e.g., β5 in bortezomib), this compound’s mechanism involves broader proteasome complex disruption, as detailed in patent WO2013142376A1 . Methodologically, its binding affinity and specificity can be validated using competitive inhibition assays with fluorogenic substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) .

Q. What in vitro assays are recommended to evaluate this compound’s inhibitory activity?

Use fluorogenic substrates to measure proteasome activity in cell lysates or purified 26S proteasome preparations. For example:

  • Chymotrypsin-like activity : Suc-LLVY-AMC substrate.
  • Caspase-like activity : Ac-nLPnLD-AMC substrate. IC50 values should be calculated using dose-response curves (e.g., 0.1–10 µM range) . Parallel assays with reference inhibitors (e.g., MG-132) are critical for comparative potency analysis .

Q. How should researchers optimize dosing regimens for this compound in cell-based studies?

Conduct time-course and dose-response experiments to determine the minimal effective concentration (MEC) and exposure time required for proteasome inhibition. Monitor downstream biomarkers like polyubiquitinated protein accumulation (via Western blot) or cell viability (via MTT/ATP assays) . Pre-treatment with proteasome inhibitors (e.g., 1–2 hours before stimulus) is often necessary to observe phenotypic effects .

Advanced Research Questions

Q. How can researchers address conflicting data on this compound’s efficacy across different cancer models?

Contradictions may arise due to variations in proteasome subunit expression (e.g., immunoproteasome vs. constitutive proteasome) or compensatory autophagy activation. To resolve this:

  • Perform proteasome activity profiling across cell lines using subunit-specific inhibitors .
  • Combine this compound with autophagy inhibitors (e.g., chloroquine) to assess synergistic effects .
  • Use orthogonal assays (e.g., ProteasomeID interactome mapping) to validate target engagement .

Q. What experimental designs are recommended to assess this compound’s off-target effects in neurodegenerative disease models?

Employ quantitative proteomics (e.g., TMT or SILAC labeling) to identify non-proteasome targets. For in vivo models (e.g., tauopathy mice), combine this compound with UPS reporters (e.g., Ub-GFP transgenic systems) to monitor tissue-specific proteostasis disruption . Dose escalation studies with pharmacokinetic (PK) profiling (plasma/brain concentration ratios) are critical to distinguish on-target vs. off-target toxicity .

Q. How can researchers leverage this compound to study crosstalk between the proteasome and immune signaling pathways?

In immunooncology contexts:

  • Measure MHC class I antigen presentation in tumor cells post-treatment using flow cytometry (e.g., H2-Kb/SIINFEKL complex detection) .
  • Combine this compound with immune checkpoint inhibitors (e.g., anti-PD-1) in syngeneic models to evaluate T-cell activation and tumor infiltration . Transcriptomic analysis (RNA-seq) of NF-κB or interferon-response genes can further elucidate immune-modulatory mechanisms .

Q. What strategies mitigate resistance to this compound in long-term treatment studies?

Resistance often involves proteasome subunit overexpression (e.g., PSMB5 mutations) or efflux pump upregulation (e.g., ABCB1/P-gp). To counteract:

  • Perform CRISPR-Cas9 screens to identify resistance drivers.
  • Use combination therapies with efflux pump inhibitors (e.g., verapamil) or secondary UPS modulators (e.g., p97 inhibitors) .

Q. Methodological Best Practices

  • Data Validation : Use orthogonal methods (e.g., ubiquitin pull-down assays + proteasome activity measurements) to confirm findings .
  • Controls : Include proteasome-deficient cell lines (e.g., CRISPR-edited PSMB5 knockout) to establish specificity .
  • Reporting Standards : Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) for preclinical study design .

Properties

IUPAC Name

2-benzoyl-N-[1-(3-cyanophenyl)-2-(2,2-diphenylethylamino)-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H35N5O3/c43-26-30-13-12-20-34(25-30)39(41(49)45-28-38(31-14-4-1-5-15-31)32-16-6-2-7-17-32)47(24-23-35-27-44-29-46-35)42(50)37-22-11-10-21-36(37)40(48)33-18-8-3-9-19-33/h1-22,25,27,29,38-39H,23-24,28H2,(H,44,46)(H,45,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIICGPZOOCILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C(C2=CC=CC(=C2)C#N)N(CCC3=CN=CN3)C(=O)C4=CC=CC=C4C(=O)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H35N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374080-21-4
Record name GENZ-29155
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374080214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GENZ-29155
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OYG23097S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Proteasome-IN-1
Proteasome-IN-1
Proteasome-IN-1
Proteasome-IN-1
Proteasome-IN-1
Proteasome-IN-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.